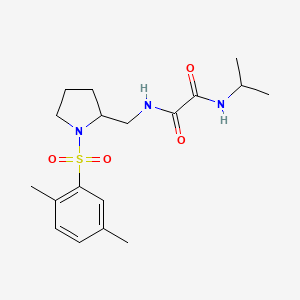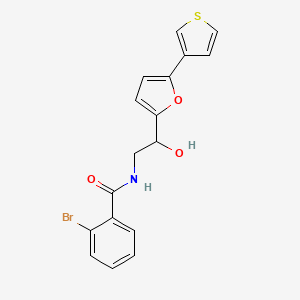
2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Benzamide is a simple amide derivative of benzoic acid with the formula C6H5CONH2 .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles .Chemical Reactions Analysis
Thiophene undergoes various reactions such as electrophilic, nucleophilic or radical reactions . For example, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 5-Bromo-2-thiophenecarboxaldehyde, a related compound, has a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of Pharmacologically Active Compounds : Derivatives of benzo[b]thiophen, which share structural similarities with the chemical , have been synthesized for pharmacological evaluation, indicating potential applications in drug development (Chapman et al., 1973).
- Preparation of Antifungal Agents : Compounds structurally related to 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide have been prepared and evaluated for their antifungal properties, suggesting potential applications in combating fungal infections (Narayana et al., 2004).
Medicinal Chemistry and Drug Design
- Development of Novel Heterocyclic Compounds : Research shows the synthesis of novel compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which might be utilized in the design of new therapeutic agents (Aleksandrov & El’chaninov, 2017).
- Antibacterial Applications : A study on N-(4-bromophenyl)furan-2-carboxamide, a compound with a similar structure, demonstrated significant antibacterial activity against drug-resistant bacteria, highlighting the potential of related compounds in developing new antibacterial drugs (Siddiqa et al., 2022).
Molecular Interaction Studies
- Computational Analysis for Biological Activity : The molecular structure and interactions of related compounds have been studied using computational approaches, which can provide insights into the potential biological activities and interactions of this compound (Siddiqa et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(22-16)11-7-8-23-10-11/h1-8,10,14,20H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNNHCLOELOLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)
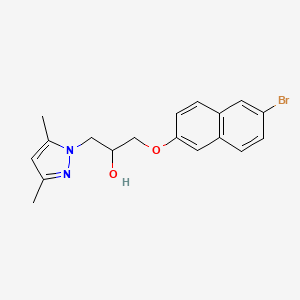
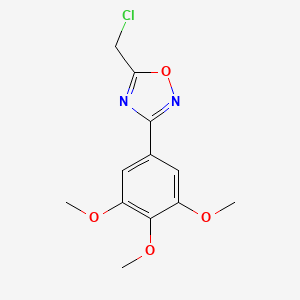
![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)
![1-(2,4-Dimethylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2838537.png)

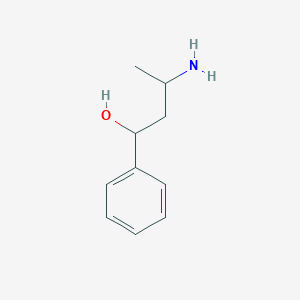
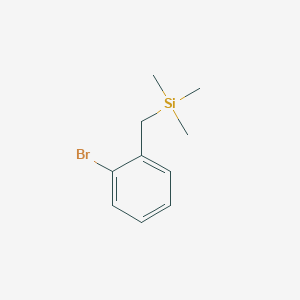

![1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
